molecular formula C18H15BrO4S B2645104 Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2361853-48-5

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B2645104
CAS No.: 2361853-48-5
M. Wt: 407.28
InChI Key: RQWWGKPWDAETQC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate is a useful research compound. Its molecular formula is C18H15BrO4S and its molecular weight is 407.28. The purity is usually 95%.
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Scientific Research Applications

Autoxidation Reactions and Azo Dye Reduction
Mono- and disulfonated naphthalene derivatives, such as Naphthalen-1-yl 5-bromo-2-ethoxybenzene-1-sulfonate, are products of azo dye reduction by microorganisms. These compounds are sensitive to oxygen and decompose under aerobic conditions. Research has focused on understanding their stability and decomposition pathways, which is crucial for environmental applications, including the treatment of dye-contaminated wastewater and soil remediation (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Enzyme Inhibition for Therapeutic Applications
Naphthalene derivatives have been evaluated for their potential as enzyme inhibitors, with implications for developing anti-inflammatory and anti-diabetic medications. A study showed that sulfonamide derivatives of Naphthalen-1-yl exhibit significant lipoxygenase and α-glucosidase inhibition, suggesting their utility in treating conditions mediated by these enzymes (Abbasi et al., 2015).

Anticancer Research
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, structurally related to this compound, have demonstrated potent cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Microwave-Assisted Organic Synthesis
The application of microwave energy has improved the efficiency of sulfonation reactions involving naphthalene derivatives. This method offers faster reaction times and has potential in the synthesis of complex organic compounds, including those with pharmaceutical applications (Abramovitch et al., 1991).

Room-Temperature Phosphorescence Studies
Naphthalene derivatives, including this compound, have been studied for their room-temperature phosphorescence properties. These studies are crucial for developing new materials for sensing, imaging, and photonic applications (Du et al., 1997).

Properties

IUPAC Name

naphthalen-1-yl 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4S/c1-2-22-17-11-10-14(19)12-18(17)24(20,21)23-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWWGKPWDAETQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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